
(3-(2-Fluoropyridin-3-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-Fluoropyridin-3-yl)phenyl)methanol: is an organic compound with the molecular formula C12H10FNO and a molecular weight of 203.21 g/mol It consists of a phenyl group attached to a methanol moiety, which is further substituted with a fluoropyridinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Fluoropyridin-3-yl)phenyl)methanol typically involves the reaction of a fluoropyridine derivative with a phenylmethanol precursor. One common method involves the nucleophilic substitution reaction where a fluoropyridine reacts with a phenylmethanol under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions:
Oxidation: (3-(2-Fluoropyridin-3-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: (3-(2-Fluoropyridin-3-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its fluoropyridinyl group is known to enhance the biological activity and metabolic stability of compounds, making it a valuable tool in drug discovery .
Medicine: Its structure allows for the exploration of various pharmacophores, which can lead to the development of novel therapeutics for diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .
作用机制
The mechanism of action of (3-(2-Fluoropyridin-3-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The fluoropyridinyl group can enhance binding affinity and selectivity towards these targets, leading to improved therapeutic efficacy . The phenylmethanol moiety can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .
相似化合物的比较
(2-Fluoropyridin-3-yl)(phenyl)methanol: Similar structure but with different substitution patterns on the pyridine ring.
(3-(2-Chloropyridin-3-yl)phenyl)methanol: Chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
(3-(2-Bromopyridin-3-yl)phenyl)methanol:
Uniqueness: (3-(2-Fluoropyridin-3-yl)phenyl)methanol is unique due to the presence of the fluoropyridinyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable tool in various research and industrial applications .
属性
CAS 编号 |
1349716-59-1 |
|---|---|
分子式 |
C12H10FNO |
分子量 |
203.21 g/mol |
IUPAC 名称 |
[3-(2-fluoropyridin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-11(5-2-6-14-12)10-4-1-3-9(7-10)8-15/h1-7,15H,8H2 |
InChI 键 |
IORRRYWAWCOMJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=C(N=CC=C2)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


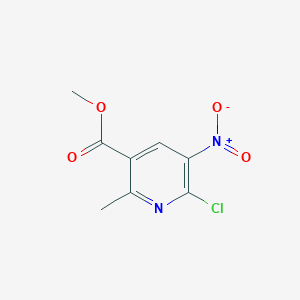
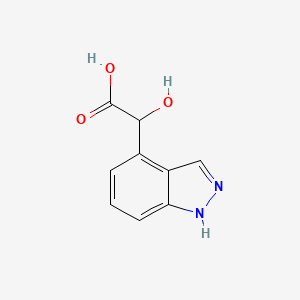
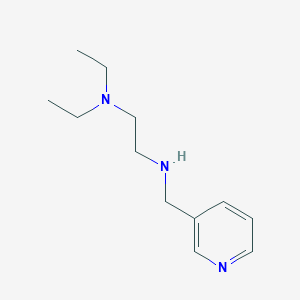
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13002017.png)
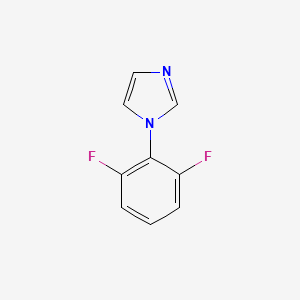
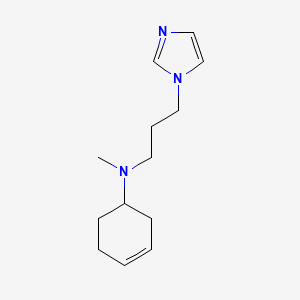
![7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
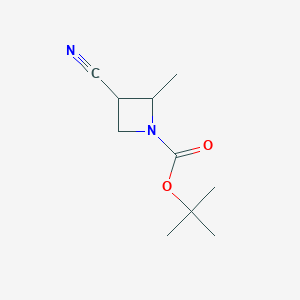
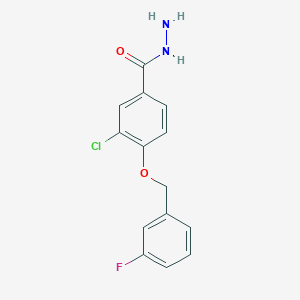
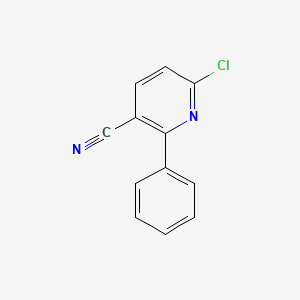
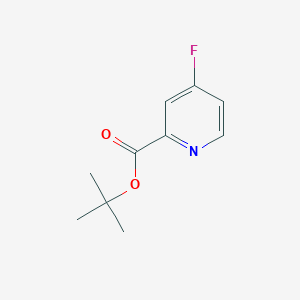
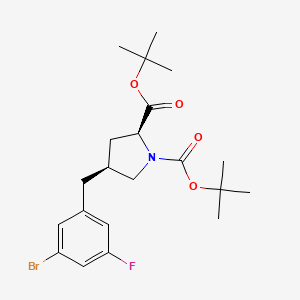
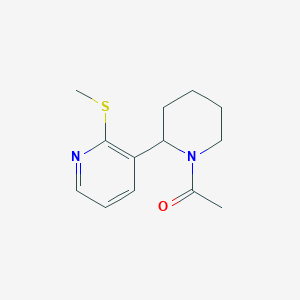
![(S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13002078.png)
